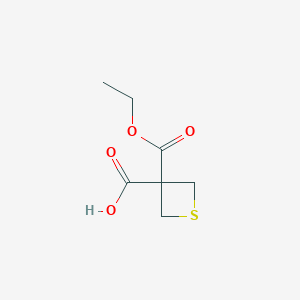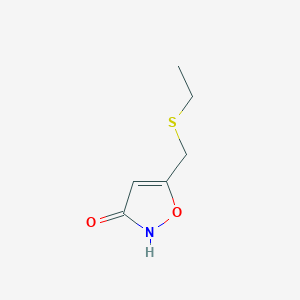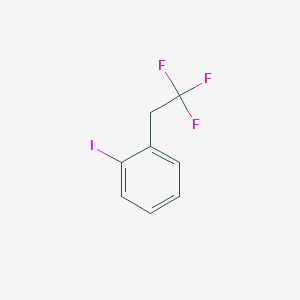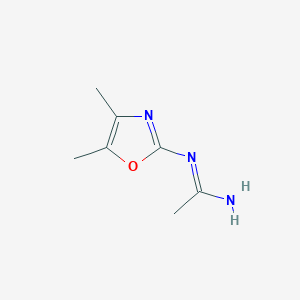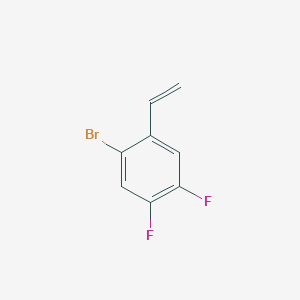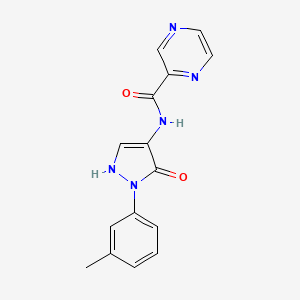
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazine ring and a pyrazole ring, which are connected through a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-tolyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is crucial in industrial settings.
化学反応の分析
Types of Reactions
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- N-(3-Oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(o-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(phenyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
Uniqueness
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
特性
分子式 |
C15H13N5O2 |
|---|---|
分子量 |
295.30 g/mol |
IUPAC名 |
N-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-10-3-2-4-11(7-10)20-15(22)13(9-18-20)19-14(21)12-8-16-5-6-17-12/h2-9,18H,1H3,(H,19,21) |
InChIキー |
QTQOKOWGSFGSKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN2)NC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
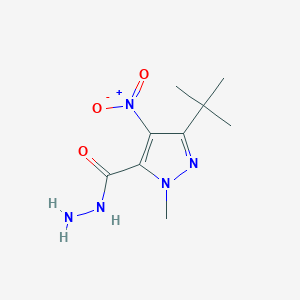
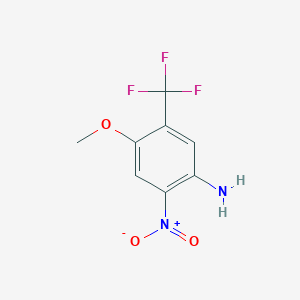

![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
